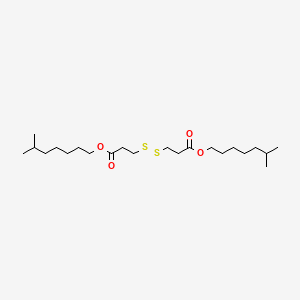
N,N,N-Trimethyl-1-phenylethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1-phenylethanaminium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-phenylethanaminium bromide can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under mild conditions and yields the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are combined in a controlled environment. The reaction is monitored to ensure optimal yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1-phenylethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: The major products formed depend on the nucleophile used. For example, using hydroxide ions can yield N,N,N-trimethyl-1-phenylethanol.
Oxidation: Oxidation can lead to the formation of N,N,N-trimethyl-1-phenylethanone.
Reduction: Reduction can produce N,N,N-trimethyl-1-phenylethylamine.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1-phenylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of various chemicals and as a surfactant in industrial processes
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-1-phenylethanaminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets such as ion channels and cell membranes, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-1-phenylethanaminium iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium chloride: Contains a chloride ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium bis(trifluoromethylsulfonyl)imide: Contains a bis(trifluoromethylsulfonyl)imide ion instead of a bromide ion
Uniqueness
N,N,N-Trimethyl-1-phenylethanaminium bromide is unique due to its specific interactions with biological membranes and its effectiveness as a phase transfer catalyst. Its bromide ion also imparts distinct chemical properties compared to its iodide and chloride counterparts .
Propriétés
Numéro CAS |
36043-87-5 |
|---|---|
Formule moléculaire |
C11H18BrN |
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
trimethyl(1-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-10(12(2,3)4)11-8-6-5-7-9-11;/h5-10H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XLQFPGSOWUYDMY-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)






![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



